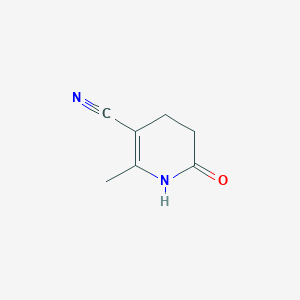

2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Descripción general

Descripción

2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C7H8N2O It is characterized by a pyridine ring that is partially hydrogenated and substituted with a methyl group, a nitrile group, and a ketone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxobutanenitrile with ammonia or primary amines, followed by cyclization to form the desired pyridine derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50°C and 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-methyl-6-hydroxy-1,4,5,6-tetrahydropyridine-3-carbonitrile.

Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Pyridine derivatives with higher oxidation states.

Reduction: 2-Methyl-6-hydroxy-1,4,5,6-tetrahydropyridine-3-carbonitrile.

Substitution: Amides or other substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula for 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is with a molecular weight of 148.16 g/mol. The compound features a tetrahydropyridine ring structure that contributes to its biological activity and potential for modification to create various derivatives.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in various biological activities:

- Antimicrobial Activity : Several studies have reported that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine were evaluated against a range of bacterial strains and demonstrated effective inhibition.

- Anticancer Potential : Research has indicated that certain derivatives possess cytotoxic effects against cancer cell lines. A study highlighted the synthesis of substituted tetrahydropyridines that showed selective toxicity towards cancer cells while sparing normal cells.

Agrochemical Applications

The compound serves as a versatile starting material for the synthesis of libraries with diverse heterocyclic scaffolds used in agrochemical research:

- Fungicide Development : Libraries created from 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine derivatives were screened for fungicidal activity. Notably, some compounds exhibited promising results in inhibiting fungal growth in preliminary tests .

Table 1: Summary of Biological Activities

| Compound Derivative | Activity Type | Reference |

|---|---|---|

| 2-Methyl-6-(substituted phenyl)-carbonitrile | Antimicrobial | |

| 2-Methyl-6-(alkoxy)-carbonitrile | Anticancer | |

| 2-Methyl-6-(halogenated phenyl)-carbonitrile | Fungicidal |

Table 2: Synthesis Methods

| Methodology | Description | Yield (%) |

|---|---|---|

| Multi-component reaction | Involves Meldrum’s acid and β-keto esters | 60 |

| Solution-phase techniques | Standard methods for library synthesis | 75 |

Case Study 1: Antimicrobial Screening

A study conducted on various derivatives of 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine showed that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity against Gram-positive bacteria. The screening involved evaluating the Minimum Inhibitory Concentration (MIC) values across different strains.

Case Study 2: Agrochemical Library Development

In another investigation focusing on agrochemical applications, libraries synthesized from this compound were screened against common agricultural pathogens. The results indicated several promising candidates that could lead to the development of new fungicides with lower toxicity profiles compared to existing options .

Mecanismo De Acción

The mechanism of action of 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: C7H8N2O

2-Methyl-1-[(4-methylphenyl)methyl]-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: C15H16N2O

Methyl 4-(4-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: C14H13FN2O

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a nitrile and a ketone group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Actividad Biológica

2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a compound belonging to the class of tetrahydropyridines. Its structural features suggest potential biological activities that have been the focus of various studies. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula for this compound is . The compound features a tetrahydropyridine ring with a carbonitrile group and a keto group at specific positions, which may influence its biological interactions.

Research indicates that compounds similar to 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine derivatives exhibit various biological activities:

- Antitumor Activity : Some derivatives have shown significant cytotoxic effects against cancer cell lines. For instance, studies involving related tetrahydropyridines have reported decreased cell viability in pancreatic ductal adenocarcinoma cell lines when treated with these compounds .

- Enzyme Inhibition : The structural characteristics of tetrahydropyridines allow them to act as inhibitors for specific enzymes involved in cancer progression and other diseases. The inhibition of tyrosine kinases has been highlighted as a critical mechanism for some derivatives .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Reduced viability in BxPC-3 cells | |

| Enzyme inhibition | Inhibition of tyrosine kinases | |

| Antioxidant properties | Protection against oxidative stress |

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine derivatives on human pancreatic ductal adenocarcinoma (PDAC) cell lines. The results indicated that at a concentration of 10 µM, the compound significantly reduced cell viability below 50% in BxPC-3 cells while showing varying resistance in PANC-1 cells .

- Inhibition of Protein Kinases : Another investigation focused on the inhibitory effects of similar compounds on various protein kinases associated with cancer progression. The results demonstrated that modifications in the chemical structure could enhance selectivity and potency against specific targets .

Propiedades

IUPAC Name |

6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-6(4-8)2-3-7(10)9-5/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOQBKDWJOUOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342915 | |

| Record name | 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27036-90-4 | |

| Record name | 2-Methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.